(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m1/s1 |
InChI Key |
OQCMDZGGANYOGK-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CCF |
Canonical SMILES |
C1CN(CC1N)CCF |
Origin of Product |
United States |
Strategic Integration of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine in Next-Gen Small Molecule Design
The following technical guide details the strategic utility of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS: 1257047-36-1) in medicinal chemistry. This document is structured for drug discovery professionals, focusing on the compound's role as a high-value synthon for optimizing pharmacokinetics and potency in dipeptidyl peptidase-4 (DPP-4) inhibitors and aminergic GPCR ligands.[1]
Executive Summary: The Fluorine Advantage
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine represents a privileged scaffold in modern drug discovery.[1] It combines the stereochemical precision of the (3R)-3-aminopyrrolidine core—a validated pharmacophore in approved drugs like Teneligliptin and Omarigliptin—with the physicochemical benefits of a 2-fluoroethyl tail.[1]
In lead optimization, this moiety is employed to:
-
Modulate Basicity (pKa): The
-fluorine atom lowers the pKa of the pyrrolidine nitrogen via the inductive effect ( ), reducing the cationic character at physiological pH to enhance membrane permeability. -
Block Metabolism: The C–F bond (approx. 116 kcal/mol) resists oxidative dealkylation (N-dealkylation) by Cytochrome P450 enzymes more effectively than a standard ethyl group.
-
Enhance Binding: The fluorine atom can participate in multipolar interactions with orthogonal carbonyls or amide backbones in the target protein binding pocket.
Physicochemical & Pharmacological Profile[1][2][3][4][5][6][7][8]
The "Fluorine Effect" on the Pyrrolidine Scaffold
Replacing a hydrogen with fluorine in the ethyl side chain induces significant electronic changes without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
| Property | Standard Analog (N-Ethyl) | Target (N-2-Fluoroethyl) | Impact on Drug Design |
| pKa (Conj.[1] Acid) | ~10.5 | ~8.8 - 9.2 | Increased neutral fraction at pH 7.4; improved CNS/cell penetration.[1] |
| Lipophilicity (LogD) | Baseline | +0.2 to +0.5 | Slight increase aids hydrophobic pocket occupancy. |
| Metabolic Stability | Low (N-dealkylation prone) | High | Blocks |
| hERG Liability | High Risk | Reduced Risk | Lower basicity correlates with reduced hERG channel blockade.[1] |
Therapeutic Case Study: DPP-4 Inhibition
The (3R)-3-aminopyrrolidine motif is critical for binding to the S2 extensive subsite of the DPP-4 enzyme.[1]
-
Primary Interaction: The primary amine (at C3) forms salt bridges with Glu205 and Glu206 (double salt bridge).
-
Secondary Interaction: The N-substituted pyrrolidine ring fits into the hydrophobic S1 or S2 cleft. The 2-fluoroethyl group targets specific hydrophobic patches while avoiding steric clash.[1]
Visualization: SAR Logic Flow
The following diagram illustrates the structure-activity relationship (SAR) logic driving the selection of this specific fragment.
Figure 1: SAR Logic illustrating how the 2-fluoroethyl substitution enhances the core scaffold's utility.
Chemical Synthesis Protocol
Objective: Synthesize (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine with >98% enantiomeric excess (ee).
Retrosynthetic Strategy
Direct alkylation of the unprotected amine is non-selective. The preferred route utilizes a Boc-protected intermediate followed by N-alkylation and acidic deprotection.[1]
Step-by-Step Methodology
Reagents:
-
(3R)-3-(Boc-amino)pyrrolidine (Starting Material)[1]
-
1-Bromo-2-fluoroethane (Alkylating Agent)[1]
-
Potassium Carbonate (
)[2] -
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Protocol:
-
N-Alkylation:
-
Dissolve (3R)-3-(Boc-amino)pyrrolidine (1.0 eq) in anhydrous ACN.
-
Add
(2.5 eq) and 1-bromo-2-fluoroethane (1.2 eq). Note: Use a sealed tube if operating above 60°C due to the volatility of the bromide. -
Heat to 60°C for 12 hours. Monitor by LC-MS for the disappearance of the secondary amine.
-
Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (DCM/MeOH) to yield tert-butyl ((3R)-1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate.
-
-
Deprotection:
-
Dissolve the intermediate in DCM (5 vol).
-
Add 4N HCl in Dioxane (10 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the hydrochloride salt as a white hygroscopic solid.
-
Visualization: Synthesis Workflow
Figure 2: Synthetic route for the production of the HCl salt of the target building block.
Experimental Validation: DPP-4 Inhibition Assay
To validate the therapeutic potential of a fragment incorporating this moiety, a standard enzymatic assay is required.
Assay Principle
DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing fluorescent AMC.[1] Inhibitors containing the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine moiety prevent this cleavage, reducing fluorescence.[1]
Detailed Protocol
-
Buffer Preparation: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).
-
Substrate: Gly-Pro-AMC (
; use at ). -
Procedure:
-
Plate: 96-well black flat-bottom plate.[1]
-
Incubation: Add 10
of test compound (serially diluted in DMSO) and 20 of DPP-4 enzyme. Incubate for 15 min at 25°C. -
Initiation: Add 20
of Substrate solution. -
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.
-
-
Data Analysis: Calculate the slope of fluorescence vs. time. Determine
using a 4-parameter logistic fit.[1]
Self-Validating Control:
-
Include Sitagliptin (
nM) as a positive control. -
Z-factor must be > 0.5 for the assay to be considered valid.[1]
References
-
Development of DPP-4 Inhibitors
- Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Source: Brieflands / NIH PMC.
-
URL:[Link]
-
Synthesis of Fluorinated Pyrrolidines
-
Commercial Availability & Chemical Data
-
Scaffold Utility in Drug Discovery
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Source: IRIS UniPA.
-
URL:[Link]
Sources
- 1. 1784792-92-2|1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1257047-36-1|(3R)-1-(2-Fluoroethyl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine: A Chiral Building Block for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Chiral Scaffolds
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3] The introduction of stereocenters into this framework, particularly at the C3 position, further enhances its utility, enabling the precise spatial orientation of functional groups to optimize target engagement.
This guide focuses on (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine , a chiral building block that combines the structural advantages of the 3-aminopyrrolidine motif with the unique physicochemical properties imparted by fluorine. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key parameters such as metabolic stability, membrane permeability, and binding affinity.[4] The electron-withdrawing nature of the fluoroethyl group can also influence the basicity of the pyrrolidine nitrogen, a property that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles. The presence of a primary amine at the C3 position provides a versatile handle for further chemical elaboration, making this molecule a highly valuable intermediate in the synthesis of complex bioactive compounds.
This document serves as a comprehensive technical resource, providing insights into the synthesis, properties, and applications of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine, with a particular focus on its role in the development of innovative therapeutics.
Physicochemical and Spectroscopic Profile
While extensive experimental data for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is not widely published, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, characterization, and incorporation into synthetic workflows.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₆H₁₃FN₂ | --- |
| Molecular Weight | 132.18 g/mol | --- |
| Boiling Point | 180-190 °C | Expected to be higher than non-fluorinated analogs due to increased polarity, but lower than corresponding alcohols. Primary and secondary amines can form intermolecular hydrogen bonds, influencing their boiling points.[5][6][7][8][9] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). | The presence of two amine functionalities and the potential for hydrogen bonding suggests good solubility in polar media.[6][7] |
| pKa (Pyrrolidine N) | ~9.5 - 10.5 | The electron-withdrawing effect of the 2-fluoroethyl group is expected to slightly decrease the basicity of the pyrrolidine nitrogen compared to an N-ethyl or N-methyl analog. |
| pKa (3-amino N) | ~10.0 - 11.0 | The primary amine at the C3 position is expected to have a typical pKa for a primary alkylamine. |
| LogP | ~0.5 - 1.5 | The fluoroethyl group increases lipophilicity compared to a simple ethyl group, but the two amine groups contribute to overall hydrophilicity. |
Predicted Spectroscopic Data
¹H NMR (Proton NMR):
-
~4.5-4.7 ppm (dt, 2H, -CH₂F): The methylene group attached to fluorine will be a doublet of triplets due to coupling with both fluorine (²JHF) and the adjacent methylene group (³JHH).
-
~2.7-3.2 ppm (m, 4H): This region will likely contain the signals for the methylene group of the fluoroethyl substituent (-NCH₂CH₂F) and the protons on the pyrrolidine ring adjacent to the nitrogen.
-
~1.6-2.2 ppm (m, 2H): The methylene protons at the C4 position of the pyrrolidine ring.
-
~3.3-3.6 ppm (m, 1H): The methine proton at the C3 position, adjacent to the primary amine.
-
~1.5-2.5 ppm (br s, 2H, -NH₂): The protons of the primary amine will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR (Carbon-13 NMR):
-
~82-84 ppm (d, ¹JCF ≈ 170-180 Hz): The carbon directly bonded to fluorine will show a large one-bond coupling constant.
-
~55-60 ppm (d, ²JCF ≈ 20-25 Hz): The carbon adjacent to the fluorinated carbon will exhibit a smaller two-bond coupling.
-
~50-60 ppm: Signals for the carbons of the pyrrolidine ring.
-
~45-50 ppm: The carbon at the C3 position of the pyrrolidine ring.
IR (Infrared) Spectroscopy:
-
3300-3400 cm⁻¹ (m, two bands): N-H stretching of the primary amine.
-
2850-2960 cm⁻¹ (s): C-H stretching of the alkyl groups.
-
1590-1650 cm⁻¹ (m): N-H bending of the primary amine.
-
1050-1150 cm⁻¹ (s): C-F stretching.
MS (Mass Spectrometry):
-
[M+H]⁺ = 133.11: The expected mass for the protonated molecule in ESI-MS.
-
Fragmentation: Common fragmentation patterns would involve the loss of the fluoroethyl group, cleavage of the pyrrolidine ring, and loss of ammonia from the C3 position.
Synthesis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine: A Proposed Strategy
Figure 1: Proposed synthetic workflow for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine.
Step 1: N-Alkylation of (R)-tert-Butyl pyrrolidin-3-ylcarbamate
This step involves the nucleophilic substitution of a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, by the secondary amine of the pyrrolidine ring. The use of a mild base is crucial to neutralize the acid generated during the reaction and to avoid side reactions.
Detailed Experimental Protocol:
-
To a solution of (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.1 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and 1-bromo-2-fluoroethane (1.2-1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude (R)-tert-butyl (1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can dissolve the reactants and does not interfere with the nucleophilic attack.
-
Base: Potassium carbonate is a mild, inexpensive, and readily available base that is effective in scavenging the HBr generated. Stronger bases could potentially lead to elimination side reactions with the 1-bromo-2-fluoroethane.
-
Temperature: Heating the reaction is necessary to overcome the activation energy for the N-alkylation of the secondary amine, which is a relatively weak nucleophile.
Step 2: Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the primary amine at the C3 position. This is typically achieved under acidic conditions.
Detailed Experimental Protocol:
-
Dissolve the purified (R)-tert-butyl (1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M, 5-10 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting crude product, likely the corresponding salt (e.g., trifluoroacetate or hydrochloride), can be further purified by recrystallization or by neutralization with a base (e.g., aqueous NaOH or NaHCO₃) followed by extraction with an organic solvent and subsequent distillation or chromatography of the free amine.
Causality Behind Experimental Choices:
-
Acidic Conditions: The Boc group is labile under acidic conditions, where it is cleaved to release the free amine, carbon dioxide, and isobutylene.[10]
-
Choice of Acid: Both TFA and HCl in dioxane are commonly used for Boc deprotection. TFA is often preferred for its ease of removal due to its volatility, while HCl in dioxane provides the hydrochloride salt directly, which can be advantageous for purification and handling of the final product.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, and then allowed to proceed at room temperature to ensure complete deprotection.
Application in Medicinal Chemistry: A Key Building Block for HER2 Inhibitors
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine has been identified as a key intermediate in the synthesis of novel[11][12]diazino[5,4-d]pyrimidines, a class of compounds investigated as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2).[11] HER2 is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Its overexpression or amplification is a key driver in several types of cancer, most notably in a subset of breast and gastric cancers.
The HER2 signaling pathway, upon activation by ligand binding and dimerization, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately lead to cell proliferation, survival, and invasion. The inhibition of HER2 kinase activity is a clinically validated strategy for the treatment of HER2-positive cancers.
Figure 2: Simplified HER2 signaling pathway and the point of intervention for inhibitors.
In the context of the HER2 inhibitors disclosed in patent WO2021213800A1, the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine moiety is incorporated into the final molecule, where the primary amine at the C3 position is used to form a crucial linkage to the core heterocyclic structure of the inhibitor. The (R)-stereochemistry at this position is likely critical for optimal binding to the kinase domain of HER2. The N-(2-fluoroethyl) group, while not directly involved in binding, can influence the overall properties of the molecule, such as:
-
Conformational Rigidity: The presence of the fluorine atom can induce a specific conformation of the pyrrolidine ring, which may be favorable for binding.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoroethyl group less susceptible to metabolic degradation, potentially leading to an improved pharmacokinetic profile.
-
Solubility and Permeability: The introduction of fluorine can modulate the lipophilicity of the molecule, which can impact its solubility and ability to cross cell membranes.
The use of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine as a building block exemplifies a sophisticated approach in drug design, where multiple structural and physicochemical features are strategically combined to create highly potent and selective therapeutic agents.
Conclusion and Future Perspectives
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a chiral building block of significant interest for the development of novel pharmaceuticals. Its unique combination of a stereochemically defined pyrrolidine core, a versatile primary amine handle, and a metabolically robust fluoroethyl group makes it an attractive starting material for the synthesis of complex and highly functionalized molecules. As demonstrated by its application in the synthesis of HER2 inhibitors, this building block can play a crucial role in fine-tuning the properties of drug candidates to achieve desired therapeutic profiles.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this and related fluorinated chiral amines. Furthermore, a deeper understanding of the structure-activity relationships associated with the incorporation of this moiety into different classes of bioactive molecules will undoubtedly fuel further innovation in drug discovery. The continued exploration of fluorinated chiral building blocks like (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine holds great promise for the creation of the next generation of safer and more effective medicines.
References
-
Zhou, G., Liu, K. K.-C., Wei, Y., & Yuan, H. (2021). [11][12]DIAZINO[5,4-d]PYRIMIDINES AS HER2 INHIBITORS. Patent WO2021213800A1.
- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-38.
- Poyraz, S., Belveren, S., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245648.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- BrainKart. (2021, July 4). Physical and Chemical properties of amines.
- Vedantu. (n.d.). Physical Properties of Amines Explained with Examples.
- Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines.
- GeeksforGeeks. (2022, March 14). Physical Properties of Amines.
- Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine.
- Beljantseva, J., Kudrin, P., Jimmy, S., Ehn, M., & Hauryliuk, V. (2017). The results of the conformational analysis.
- Beke, M., Kégl, T., & Kollár, L. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64.
-
WO2021213800A1 -[11][12]DIAZINO[5,4-d]PYRIMIDINES AS HER2 INHIBITORS. (n.d.). Google Patents. Retrieved from
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4946.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
- PharmaBlock. (n.d.).
- Andrews, K. G., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- BrainKart. (2021). Physical and Chemical properties of amines. BrainKart.
- Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Vedantu.
- Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines. Chemistry LibreTexts.
- GeeksforGeeks. (2022). Physical Properties of Amines. GeeksforGeeks.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. Benchchem.
- Beljantseva, J., et al. (2017). The results of the conformational analysis.
- Beke, M., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64.
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A Technical Guide to the Synthetic Pathways of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Abstract
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its structure, featuring a stereodefined 3-aminopyrrolidine core and an N-fluoroethyl substituent, is a key pharmacophore in various therapeutic agents, including novel antibiotics and other drug candidates. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, underscoring its importance.[1] This technical guide provides an in-depth review of the primary synthetic strategies for constructing this molecule, aimed at researchers and professionals in drug development. We will dissect the key challenges—namely, the stereoselective formation of the C3 chiral center and the efficient introduction of the fluoroethyl group—and present field-proven methodologies. The discussion emphasizes the causality behind strategic choices, from chiral pool starting materials to asymmetric catalysis and orthogonal protection schemes, offering a comprehensive roadmap for its practical synthesis.
Retrosynthetic Analysis and Core Challenges
A logical deconstruction of the target molecule reveals two primary fragments: the (3R)-pyrrolidin-3-amine core and the 2-fluoroethyl side chain . The principal synthetic hurdles are:
-
Stereocontrol: Establishing the (R) configuration at the C3 position is paramount for biological activity. This demands a stereoselective approach, whether through chiral starting materials, asymmetric reactions, or resolution.
-
N-Functionalization: The selective alkylation of the pyrrolidine ring nitrogen with the 2-fluoroethyl group, often in the presence of the C3-amino group, requires careful planning and potentially the use of protecting groups.
The retrosynthetic analysis below illustrates the key disconnections that inform the synthetic strategies discussed in this guide.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Chiral Core: (3R)-Pyrrolidin-3-amine
The construction of the chiral 3-aminopyrrolidine scaffold is the most critical phase of the synthesis. Several robust strategies have been developed, each with distinct advantages.
Strategy I: The Chiral Pool Approach
This strategy leverages naturally occurring, enantiopure starting materials, a common and effective method for producing pyrrolidine-containing drugs.[2][3][4]
From (2S, 4R)-4-Hydroxyproline: (2S, 4R)-4-Hydroxyproline is an ideal starting material as it possesses a pyrrolidine ring and a chiral center at C4 with the desired relative stereochemistry. The synthesis involves converting the C4-hydroxyl group into an amino group with inversion of configuration.
Workflow:
-
Protection: The nitrogen and the carboxylic acid of hydroxyproline are protected, typically as the N-Boc and methyl ester, respectively.
-
Activation of Hydroxyl: The C4-hydroxyl group is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). This step activates the position for nucleophilic substitution.
-
Nucleophilic Substitution with Azide: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide). This reaction proceeds via an SN2 mechanism, which inverts the stereocenter from (R) to (S).
-
Reduction: The azide group is reduced to the primary amine, commonly using H₂ with a Palladium catalyst (Pd/C) or LiAlH₄. This reduction also removes the carboxyl protection.
-
Final Product: The resulting molecule is the (3S)-aminopyrrolidine core. Note: To achieve the target (3R) configuration from this specific starting material, a double inversion or a starting material with a different initial stereochemistry would be necessary. A more direct route to the (3R) amine involves starting with a precursor where the hydroxyl can be displaced with retention or by using a different chiral starting material like (R)-malic acid.
Caption: Synthesis from a chiral pool starting material.
Strategy II: Asymmetric Catalysis
This modern approach builds the chiral center during the reaction sequence using a chiral catalyst.
Asymmetric [3+2] Cycloaddition: The pyrrolidine ring can be constructed via a highly stereoselective [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene.[1][5][6] The use of a chiral ligand on a metal catalyst (e.g., Copper or Silver) directs the cycloaddition to favor one enantiomer.
Causality: The chiral ligand coordinates to the metal center, creating a chiral environment. When the azomethine ylide and the alkene approach the metal center to react, one facial attack is sterically favored over the other, leading to high enantioselectivity in the resulting pyrrolidine product.
Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
-
Catalyst Preparation: A chiral ferrocenyl P,S-ligand and a copper salt (e.g., Cu(OTf)₂) are stirred in a suitable solvent like toluene to form the active chiral catalyst complex.[6]
-
Reaction Setup: To this catalyst solution, an iminoester (azomethine ylide precursor, e.g., derived from glycine) and an electron-deficient alkene (e.g., an acrylate) are added.
-
Cycloaddition: The mixture is stirred at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the highly substituted, enantioenriched pyrrolidine.
-
Conversion to Amine: The ester and other functional groups on the cycloadduct are then chemically converted in subsequent steps to the desired 3-amino functionality.
Strategy III: Racemic Synthesis and Resolution
A classical and often scalable approach involves synthesizing the racemic 3-aminopyrrolidine and then separating the enantiomers.
Method: Diastereomeric Salt Crystallization The racemic amine is reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (S)-(-)-camphanic acid.[7] This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. One diastereomer will preferentially crystallize from a chosen solvent system, leaving the other in the mother liquor. The resolved salt is then treated with a base to liberate the enantiopure amine.
Introduction of the N-(2-fluoroethyl) Group
Once the chiral core, (3R)-pyrrolidin-3-amine, is obtained, the final key step is the selective N-alkylation of the pyrrolidine nitrogen.
Orthogonal Protection Scheme: To prevent alkylation at the C3-amine and potential over-alkylation, a protection strategy is essential. The C3-amine is temporarily masked with a protecting group that can be removed under conditions that do not affect the rest of the molecule. The Boc (tert-butoxycarbonyl) group is ideal for this purpose as it is stable to the basic conditions of alkylation and is easily removed with mild acid.
Caption: A protected pathway for N-fluoroethylation.
Experimental Protocol: N-Alkylation of Boc-Protected (3R)-3-aminopyrrolidine
-
Dissolution: To a solution of tert-butyl ((3R)-pyrrolidin-3-yl)carbamate (1.0 eq) in acetonitrile (ACN), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add 2-fluoroethyl tosylate (1.1 eq) to the suspension. 2-fluoroethyl tosylate is chosen as it is a highly effective alkylating agent with a good leaving group.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to obtain tert-butyl ((3R)-1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate.
-
Deprotection: Dissolve the purified, Boc-protected product in a solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Isolation: Stir the solution at room temperature for 1-2 hours. The completion of deprotection can be monitored by TLC. Evaporate the solvent and excess acid under reduced pressure. The resulting product is often the hydrochloride or trifluoroacetate salt, which can be converted to the free base by treatment with a base.
Comparative Summary of Synthetic Strategies
| Strategy | Starting Material(s) | Key Steps & Rationale | Advantages | Disadvantages |
| Chiral Pool | (2S, 4R)-4-Hydroxyproline, (R)-Malic Acid, etc. | Functional group interconversion (e.g., SN2 displacement of an activated alcohol) to install the amine. Rationale: Leverages pre-existing stereocenters. | High stereopurity, well-established chemistry, potentially cheaper starting materials. | Can require multiple steps, limited by the availability of appropriately functionalized chiral precursors. |
| Asymmetric Catalysis | Achiral imines and alkenes. | Metal-catalyzed [3+2] cycloaddition. Rationale: Creates the chiral center and the ring simultaneously with high enantioselectivity. | Elegant, convergent, high enantiomeric excess (>99% ee reported for similar systems).[8] | Chiral ligands and metal catalysts can be expensive, requires careful optimization. |
| Resolution | Racemic 3-aminopyrrolidine. | Diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization. Rationale: Separates enantiomers based on different physical properties of their salts. | Can be highly scalable and cost-effective for large quantities. | Theoretical maximum yield is 50% per cycle without a racemization process, can be labor-intensive. |
Conclusion
The synthesis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a multi-faceted challenge that highlights key principles of modern organic synthesis. The choice of pathway is a strategic decision dictated by project-specific constraints such as scale, cost, available equipment, and required optical purity. For discovery-phase research, asymmetric catalysis offers a rapid and elegant route to high-purity material. For large-scale manufacturing, a well-optimized route from the chiral pool or a classical resolution may prove more economical. All successful approaches rely on a robust strategy for stereocontrol and a carefully planned, often protection-based, method for the final N-fluoroethylation step. This guide provides the foundational knowledge for chemists to make informed decisions in developing a practical and efficient synthesis for this valuable pharmaceutical building block.
References
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Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
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Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]
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Li, J. J., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(10), 753-757. [Link]
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Various Authors. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Chemistry of Heterocyclic Compounds, 61(3-4). [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
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Herrera, R. P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7353–7358. [Link]
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Various Authors. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
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Aliev, Z. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
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Mao, T., et al. (2022). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. [Link]
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Aliev, Z. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Choe, Y. S., et al. (2003). N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase. Nuclear Medicine and Biology, 30(6), 625-635. [Link]
- Hoffmann-La Roche. (2000). Process for the preparation of 3-amino-pyrrolidine derivatives.
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Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link]
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Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]
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Głowacka, I. E., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Beilstein Journal of Organic Chemistry, 14, 1642–1652. [Link]
-
Various Authors. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]
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Aliev, Z. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
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Paturel, C., et al. (2018). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
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Pharmacophore Modeling & Strategic Application of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
[1]
Executive Summary: The "Fluorine Effect" in Scaffold Design
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine represents a "privileged scaffold" that bridges the gap between classical amine bioisosteres and modern fluorinated fragments.[1] Unlike simple alkyl-substituted pyrrolidines, this molecule introduces specific electronic and conformational biases driven by the
For the drug developer, this scaffold offers three distinct tactical advantages:
-
pKa Modulation: The electron-withdrawing fluorine lowers the basicity of the N1 nitrogen, improving bioavailability and blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.[2]
-
Conformational Locking: The gauche effect (interaction between F and N1) restricts the conformational entropy of the ethyl tail, potentially reducing the entropic penalty upon binding.[2]
-
Radiotracer Potential: The 2-fluoroethyl moiety is a direct precursor motif for
F-PET imaging probes.[1][2]
Chemical & Electronic Profile
Before initiating modeling workflows, accurate parameterization is required.[1][2] The following data points are critical for setting up force fields (e.g., OPLS4, AMBER) and QM calculations.
Physicochemical Properties
| Property | Value / Characteristic | Impact on Modeling |
| Chirality | (3R)-Enantiomer | Mimics L-Proline geometry; critical for stereospecific pockets (e.g., DPP-4).[1][2] |
| pKa (N1 - Ring) | ~8.5 - 9.0 (Est.) | Lower than N-ethylpyrrolidine (~10.[1][2]4) due to |
| pKa (N3 - Primary) | ~9.5 - 10.0 | Primary interaction point (H-bond donor/cation).[1][2] |
| LogP | ~0.3 - 0.6 | Hydrophilic, but F increases lipophilicity vs. OH or H. |
| Key Conformation | Gauche (N-C-C-F) | Critical: The F atom prefers a gauche orientation relative to the N lone pair (or N-H+).[1][2] |
The Gauche Effect: A Modeling Trap
Standard molecular mechanics often fail to capture the fluorine gauche effect unless specifically parameterized.[2] In the protonated state (physiological pH), the electrostatic attraction between the electronegative fluorine (
Pharmacophore Feature Generation
The pharmacophore of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is defined by three distinct vectors.
Feature Map[1]
-
Cationic H-Bond Donor (D1): The primary amine at C3 (protonated).[1][2]
-
Modulated Basic Center (D2/I1): The tertiary ring nitrogen (N1).[1][2]
-
Hydrophobic/Polar Vector (H1): The 2-fluoroethyl tail.[1][2]
Visualization of Signaling/Interaction Logic
The following diagram illustrates the logical flow from chemical structure to biological interaction, highlighting the critical decision points in the modeling process.
Figure 1: Pharmacophore feature derivation and downstream application logic.[1][2] Note the central role of the Gauche effect and pKa shift in determining biological suitability.[2]
Step-by-Step Modeling Protocol
This protocol avoids "black box" defaults, ensuring the specific electronic features of the fluoroethyl group are respected.[2]
Phase 1: Ligand Preparation & Conformational Analysis
Objective: Generate a biologically relevant ensemble of conformations.
-
Protonation State Assignment:
-
Conformational Search (Mixed-Mode):
Phase 2: Electrostatic Potential (ESP) Mapping
Objective: Visualize the "Fluorine Hole" and electron withdrawal.[1][2]
-
Run a DFT geometry optimization (B3LYP/6-31G** or higher).[1][2]
-
Map the electrostatic potential onto the electron density surface.[1][2]
-
Check: Verify the depletion of electron density on the N1 nitrogen (less red/negative) compared to N-ethylpyrrolidine. This confirms the pKa modulation.[1][2]
Phase 3: Docking Strategy (Case Study: DPP-4)
Context: DPP-4 inhibitors (like Teneligliptin) often utilize a pyrrolidine scaffold to anchor into the S1/S2 subsites [4].[1][2]
-
Grid Generation: Center the grid on the catalytic triad (Ser630, Asp708, His740) and the Glu205/206 anchor region.[2]
-
Constraint Setup:
-
Essential: Define a positional constraint or H-bond constraint for the (3R)-amine to Glu205/206. This mimics the N-terminus of the natural substrate (GLP-1).[1]
-
-
Docking Execution:
Experimental Validation & Synthesis
For teams moving from in silico to in vitro, the synthesis and validation of this pharmacophore require specific attention to stereochemistry.[2]
Synthetic Route (Brief)
The synthesis typically proceeds via the alkylation of (3R)-3-(Boc-amino)pyrrolidine.[1]
-
Reagents: 1-bromo-2-fluoroethane +
in ACN.[1][2] -
Note: 1-bromo-2-fluoroethane is volatile and toxic; handle in a sealed system.[1][2]
-
Alternative: Reductive amination using 2-fluoroacetaldehyde (generated in situ).[1][2]
Validation Workflow
Figure 2: Experimental validation pipeline.
References
-
Briggs, C. R., et al. (2004).[1][2] The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[1][2][4][5][6] Journal of the American Chemical Society, 126(4), 1028-1029.[2]
-
O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2]
-
Thiehoff, C., et al. (2016).[1][2] The Fluorine Gauche Effect: A Brief History and Recent Applications. Chemistry – A European Journal.[1][2] [1]
-
Nabeno, M., et al. (2013).[1][2] Teneligliptin, a novel and long-lasting dipeptidyl peptidase-4 inhibitor, is a potent and selective inhibitor of the enzyme.[1][2] Journal of Pharmacology and Experimental Therapeutics.
-
Morgenthaler, M., et al. (2007).[1][2] Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem, 2(8), 1100-1115.[1][2]
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Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery
An In-Depth Technical Guide to the Metabolic Stability of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Scaffolds
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1] Its non-planar, sp3-hybridized nature provides access to chemical diversity that is often lacking in flat, aromatic systems.[1] When incorporated into drug candidates, the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine scaffold presents a unique combination of structural features: a chiral center that can drive specific binding interactions, a basic amine for salt formation and hydrogen bonding, and, most critically, an N-fluoroethyl group designed to enhance metabolic stability.
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent dosing. The strategic placement of fluorine atoms is a well-established tactic to block sites of metabolic attack, thereby improving a drug's resilience to enzymatic degradation.[3][4]
This guide provides a comprehensive technical overview of the metabolic stability of the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine scaffold. We will dissect the theoretical underpinnings of its metabolic fate, provide detailed protocols for its experimental evaluation, and discuss the interpretation of metabolic data to guide drug development.
Part 1: Theoretical Assessment of Metabolic Liabilities and Strengths
Before any bench work is initiated, a thorough analysis of the scaffold's structure can predict its likely metabolic fate. This involves identifying potential "hotspots" susceptible to enzymatic attack and "coldspots" that are chemically shielded.
The Pyrrolidine Core: A Target for Oxidation
The pyrrolidine ring, as a cyclic tertiary amine, is a known substrate for two major classes of drug-metabolizing enzymes: Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs).[5][6] The primary site of metabolic attack on such structures is typically the carbon atom alpha to the nitrogen.
-
α-Carbon Oxidation: Both CYPs and MAOs can catalyze a two-electron oxidation at the α-carbon, generating a reactive iminium intermediate.[5][7] This electrophilic species can be hydrolyzed to form an amino aldehyde, leading to ring opening, or it can be trapped by cellular nucleophiles.[6] The formation of such reactive metabolites is a key consideration in safety and toxicology assessments.
-
N-Dealkylation: While the N-fluoroethyl group is designed to be stable, oxidative cleavage of this bond remains a theoretical possibility. This process would also proceed through an iminium-like intermediate.[5]
-
Ring Hydroxylation: CYPs can also catalyze hydroxylation at other positions on the pyrrolidine ring (β or γ carbons), although this is generally a less favored pathway compared to α-carbon oxidation.[8][9]
The N-(2-fluoroethyl) Substituent: A Metabolic Shield
The introduction of the 2-fluoroethyl group is a deliberate strategy to enhance metabolic stability.[3]
-
Blocking Oxidative Attack: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by oxidative enzymes like CYPs.[4][10] This effectively "blocks" metabolism at the fluorinated position.
-
Electronic Deactivation: Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can decrease the electron density of the entire N-ethyl group. This inductive effect makes the adjacent C-H bonds less susceptible to hydrogen atom abstraction, a key step in CYP-mediated oxidation.[10][11]
-
A Critical Caveat: Fluoroacetate Formation: A significant safety liability associated with the N-fluoroethyl motif is the potential for N-dealkylation to release fluoroacetate, a known toxin.[12] While the fluorine atom hinders metabolism, it does not make it impossible. Therefore, assessing the potential for this specific metabolic pathway is crucial.
Hypothesized Metabolic Pathways
Based on the principles above, we can construct a hypothesized metabolic map for the scaffold. The primary routes of metabolism are predicted to be oxidation of the pyrrolidine ring, while the fluoroethyl group is expected to be relatively stable.
Caption: Hypothesized metabolic pathways for the scaffold.
Part 2: Experimental Protocols for In Vitro Metabolic Stability Assessment
To empirically determine the metabolic stability, a series of standardized in vitro assays are employed. These assays measure the rate of disappearance of the parent compound when incubated with liver enzyme preparations.[2]
Protocol 1: Liver Microsomal Stability Assay
This assay is the workhorse for evaluating Phase I metabolism, primarily driven by CYP enzymes.[13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the scaffold in the presence of liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human, rat, or other relevant species) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of NADPH regenerating system (or NADPH itself) in buffer.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the liver microsome suspension to a final protein concentration of 0.5-1.0 mg/mL.
-
Spike in the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant environment.[13][16]
Objective: To determine the CLint in a system that incorporates uptake, Phase I, and Phase II metabolism.
Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., using Trypan Blue). Cell viability should be >80%.
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
Add the cell suspension to a collagen-coated 96-well plate.
-
Add the test compound to a final concentration of 1 µM and incubate at 37°C in a humidified CO2 incubator, shaking gently.
-
-
Time Points and Quenching:
-
Follow the same time course and quenching procedure as the microsomal assay (Section 2.1, steps 3-5).
-
-
Data Analysis:
-
Data analysis is identical to the microsomal stability assay, but the resulting CLint is typically expressed as µL/min/10^6 cells . This value can then be scaled to predict in vivo hepatic clearance.[16]
-
Sources
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Application Notes and Protocols for the Reductive Amination of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Introduction: The Strategic Importance of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine in Medicinal Chemistry
The chiral pyrrolidine scaffold is a cornerstone in modern drug discovery, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The specific stereoisomer, (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine, represents a highly valuable building block for medicinal chemists. The (3R)-amine configuration provides a critical stereochemical anchor for molecular recognition by biological targets, while the N-(2-fluoroethyl) substituent offers a strategic tool for modulating metabolic stability, basicity (pKa), and lipophilicity.[2] The introduction of fluorine is a well-established strategy to block sites of oxidative metabolism, potentially enhancing the half-life of a drug candidate.
Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of more complex secondary and tertiary amines from primary amines like our target molecule.[3] This process, which involves the reaction of an amine with a carbonyl compound to form an imine intermediate that is subsequently reduced, is favored for its operational simplicity and high functional group tolerance.[4] This document provides a comprehensive guide to the practical application of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine in reductive amination reactions, offering detailed protocols and a discussion of key experimental parameters.
Mechanistic Overview: A Two-Step, One-Pot Transformation
Reductive amination proceeds through two key mechanistic steps:
-
Imine/Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. Under the typically neutral to mildly acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.[5]
-
Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary or tertiary amine product.[3]
The entire process is typically conducted in a single reaction vessel ("one-pot"), which enhances efficiency by avoiding the isolation of the often-unstable imine intermediate.[3]
Caption: General workflow for one-pot reductive amination.
Key Parameters for Optimization with (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
The success of a reductive amination hinges on the careful selection of several key parameters. The presence of the electron-withdrawing 2-fluoroethyl group on the pyrrolidine nitrogen decreases the basicity and nucleophilicity of the amine, a critical consideration for optimizing reaction conditions.
Choice of Reducing Agent
The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications involving sensitive or complex substrates.[6] Its reduced reactivity compared to other borohydrides prevents the undesired reduction of the aldehyde or ketone starting material.[7] The acetic acid byproduct can also gently catalyze imine formation. Given the potentially reduced reactivity of our fluoroalkyl-substituted amine, STAB is highly recommended.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, it is effective at a mildly acidic pH where iminium ion formation is favored.[4] However, its high toxicity and the potential for cyanide in the waste stream make it a less desirable option in modern drug development settings.[7]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ can reduce aldehydes and ketones.[4] Its use in a one-pot procedure requires careful control, often by allowing the imine to form completely before adding the reducing agent (an indirect or stepwise approach).[6]
Solvent Selection
The solvent must be inert to the reaction conditions and capable of dissolving all reactants.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are the most commonly used and highly recommended solvents for reactions with NaBH(OAc)₃.[6] They are aprotic and do not react with the hydride reagent.
-
Tetrahydrofuran (THF): An alternative aprotic solvent that is also compatible with NaBH(OAc)₃.[6]
-
Methanol (MeOH) or Ethanol (EtOH): These protic solvents are often used with NaBH₄ in a stepwise procedure. They can accelerate imine formation but will react with stronger hydride reagents.
pH Control and Catalysis
The formation of the imine intermediate is the rate-limiting step and is generally favored under weakly acidic conditions (pH 4-6).
-
Acetic Acid (AcOH): Often added in catalytic amounts when using NaBH(OAc)₃, particularly with less reactive ketones.[6] The acid protonates the carbonyl oxygen, rendering it more electrophilic and accelerating the initial attack by the amine. For the less nucleophilic (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine, the addition of a catalytic amount of acetic acid is advisable.
Temperature and Reaction Time
Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature. However, given that electron-deficient amines can exhibit slower reaction rates, monitoring the reaction for completion is crucial.[8] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, provided the starting materials and product are stable at that temperature.
Experimental Protocols
The following protocols are designed as a starting point for the reductive amination of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine. Researchers should perform small-scale trials to optimize conditions for their specific carbonyl substrate.
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This one-pot direct method is recommended for its reliability and broad substrate scope.
Materials:
-
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
-
Aldehyde or Ketone (1.0 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0.1 equivalents for ketones or unreactive aldehydes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.1 equivalents).
-
Solvent Addition: Dissolve the reactants in an appropriate volume of DCE or DCM (e.g., 0.1-0.2 M concentration relative to the amine).
-
Catalyst Addition (Optional): If using a ketone or a sterically hindered/electron-deficient aldehyde, add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).
-
Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the mixture in one portion. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Washing and Drying: Combine the organic extracts and wash with saturated aqueous brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or crystallization as appropriate for the specific product's properties.
Caption: Step-by-step workflow for the STAB-mediated protocol.
Data Presentation: Representative Reaction Conditions
The following table outlines starting conditions for various carbonyl partners. Optimization may be required.
| Carbonyl Substrate | Reducing Agent (equiv.) | Solvent | Catalyst (equiv.) | Typical Time (h) | Expected Considerations |
| Benzaldehyde | NaBH(OAc)₃ (1.2) | DCM | None | 2-4 | Fast reaction, clean conversion expected. |
| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCE | AcOH (0.1) | 6-12 | Acetic acid catalysis is recommended to accelerate imine formation. |
| Acetone | NaBH(OAc)₃ (1.5) | DCE | AcOH (0.1) | 8-16 | Slower reaction due to ketone reactivity; may require longer time. |
| 4-Fluoroacetophenone | NaBH(OAc)₃ (1.5) | DCE | AcOH (0.1) | 12-24 | Electron-withdrawing group on ketone may slow the reaction. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider adding another portion of NaBH(OAc)₃ (0.5 equiv). Gentle heating (40 °C) can also increase the rate. Ensure all reagents are anhydrous, as water can hydrolyze the imine intermediate and the reducing agent.
-
Diastereoselectivity: When reacting with a prochiral ketone, a new stereocenter will be formed, resulting in diastereomers. The facial selectivity of the hydride attack on the iminium ion will determine the diastereomeric ratio. This ratio can sometimes be influenced by the steric bulk of the reducing agent and the solvent.[9]
-
Purification: The resulting secondary amine product will be more basic than the starting materials. Purification can often be achieved via standard silica gel chromatography. A small amount of triethylamine (1-2%) in the eluent can help prevent peak tailing.
Conclusion
The reductive amination of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a powerful and highly adaptable method for generating novel and structurally diverse secondary amines of significant interest in pharmaceutical research. By leveraging the mild and selective properties of sodium triacetoxyborohydride and carefully considering the electronic nature of the amine, researchers can efficiently synthesize target molecules. The protocols and guidelines presented herein provide a solid foundation for the successful application of this essential transformation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 3(5), 536-548. [Link]
-
Wang, C., & Xiao, J. (2014). Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine-Derived Half-Sandwich Catalyst. Angewandte Chemie International Edition, 53(2), 597-601. [Link]
-
Fleck, T. J., McWhorter Jr, W. W., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Al-Masoudi, N. A. L., & Al-Sultani, H. K. (2018). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. International Journal of ChemTech Research, 11(08), 24-34. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Wiergowska, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4723. [Link]
-
Hollingworth, G. J., & Gouverneur, V. (2019). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 25(4), 939-950. [Link]
-
Kyrko, J., et al. (2024). Functionalized α‐Fluorinated Amines from Imines and Enol Ethers. European Journal of Organic Chemistry. [Link]
-
GlaxoSmithKline. Reductive Amination. [Link]
-
Gribble, G. W. (1998). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform, 29(42). [Link]
-
Wiergowska, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4723. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Optimized Amide Bond Formation with (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Introduction & Molecule Profile[1][2]
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (hereafter referred to as Scaffold A ) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a primary amine (the coupling handle) and a tertiary ring nitrogen functionalized with a 2-fluoroethyl group.
Chemical Challenges
-
Dual Basicity: The molecule contains two basic centers. While the primary amine (
) is the nucleophile, the tertiary ring nitrogen ( , lowered by the -fluorine inductive effect) can act as a proton trap. This necessitates careful base stoichiometry during coupling to prevent salt formation that stalls reaction kinetics. -
Stereochemical Integrity: While the amine's C3 chiral center is relatively robust, the carboxylic acid coupling partner is often prone to base-catalyzed epimerization (racemization) during the activation step.
-
Solubility: The fluoroethyl group imparts unique lipophilicity, but the diamine nature can lead to stubborn emulsions during aqueous workup if not managed correctly.
Reagent Selection Strategy
We recommend a bifurcated strategy based on the reaction scale and the steric demand of the carboxylic acid partner.
Comparative Analysis of Coupling Reagents
| Feature | T3P (Propylphosphonic Anhydride) | HATU / COMU | EDC / HOBt |
| Primary Use Case | Scale-up (>1g), Process Chemistry | Discovery (<100mg), Difficult/Hindered Acids | Standard, Cost-sensitive |
| Epimerization Risk | Lowest (Best for chiral acids) | Low to Moderate (Base dependent) | Moderate |
| Byproduct Removal | Water Soluble (Simple wash) | Difficult (Tetramethylurea/Phosphates) | Water Soluble (Urea) |
| Reaction Rate | Moderate (Slower kinetics) | Fast (High activation energy) | Slow |
| Cost Efficiency | High (Cheaper on scale) | Low (Expensive) | High |
Decision Matrix (Workflow)
Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate properties.
Detailed Protocols
Protocol A: T3P-Mediated Coupling (Recommended for Scale & Chiral Purity)
Why T3P? T3P acts as a kinetic trap for the carboxylate, forming a mixed anhydride that reacts cleanly with amines. It requires a base (Pyridine or DIPEA) but generates only water-soluble phosphate byproducts, eliminating column chromatography in many cases [1].
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Scaffold A (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)[1]
Step-by-Step:
-
Dissolution: Charge the Carboxylic Acid (1.0 equiv) and Scaffold A (1.1 equiv) into a reactor containing EtOAc (10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv) at 0°C. Note: Pyridine is preferred over DIPEA for T3P as it suppresses epimerization more effectively [2].
-
Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by LCMS.
-
Workup (The "T3P Advantage"):
-
Add water (5 volumes). Stir vigorously for 10 mins.
-
Separate phases. Wash organic layer with 0.5M NaOH (to remove excess acid/T3P byproducts) and then brine.
-
Dry over MgSO₄ and concentrate.
-
Protocol B: HATU-Mediated Coupling (Recommended for Discovery/Hindered Acids)
Why HATU? For sterically demanding acids (e.g.,
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Scaffold A (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DMAc
Step-by-Step:
-
Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (5-10 volumes). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes. Visual Cue: Solution often turns yellow.
-
Amine Addition: Add Scaffold A (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Critical: The second portion of base ensures the tertiary amine on the scaffold does not become protonated and trap the reaction.
-
-
Reaction: Stir at RT for 1-2 hours.
-
Workup:
-
Dilute with EtOAc (20 volumes).
-
Wash 3x with sat. NaHCO₃, 1x with water, 1x with brine.
-
Note: HATU byproducts (tetramethylurea) are water-soluble but can drag into organics. A LiCl (5% aq) wash helps remove DMF.
-
Mechanistic Insights & Troubleshooting
The "Internal Base" Phenomenon
The (2-fluoroethyl)pyrrolidine nitrogen is less basic than a standard N-ethyl group due to the electron-withdrawing fluorine (
Mechanism Visualization
Figure 2: Reaction pathway showing the critical risk of ring nitrogen protonation if base stoichiometry is too low.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Protonation of Scaffold A | Increase DIPEA/Pyridine to 4.0 equiv. Ensure pH > 8. |
| Epimerization | Over-activation or high pH | Switch from HATU/DIPEA to T3P/Pyridine . Keep temp < 0°C during addition. |
| Emulsion in Workup | Amphiphilic nature of Scaffold | Use 2-MeTHF instead of EtOAc. Add a small amount of MeOH to the organic layer during extraction. |
| Guanidinylation | HATU reacts with amine directly | Ensure Acid + HATU are pre-activated for 5 mins before adding Scaffold A. |
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
-
Montalbetti, C. A., & Falque, V. (2005).[3][4][5] "Amide bond formation and peptide coupling."[6][3][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[7] Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the carbodiimide." Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. sciepub.com [sciepub.com]
- 5. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. bachem.com [bachem.com]
Application Note: Incorporation of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine into Heterocycles
Executive Summary & Rationale
This guide details the strategic incorporation of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS: 1367255-82-8 / 1440536-95-7 analogs) into heteroaromatic scaffolds. This specific building block is increasingly utilized in medicinal chemistry to modulate physicochemical properties in kinase inhibitors and GPCR ligands.
Why this Building Block?
-
Chirality (
): The defined stereocenter allows for vector-specific exploration of the ATP-binding pocket or allosteric sites, often providing 10-100x potency selectivity over the racemate. -
The "Fluorine Effect": The 2-fluoroethyl group serves two critical functions:
-
Metabolic Blocking: It sterically and electronically impedes
-dealkylation by cytochrome P450 enzymes compared to a standard ethyl or methyl group. -
pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the pyrrolidine nitrogen (N1), reducing lysosomal trapping and improving oral bioavailability while maintaining solubility.
-
Chemical Properties & Handling
| Property | Specification | Handling Note |
| Molecular Weight | 132.18 g/mol | -- |
| Appearance | Colorless to pale yellow oil | Hygroscopic; absorbs CO |
| Storage | 2-8°C, under Argon | Store as HCl or Tosylate salt for long-term stability. |
| Basicity (Calc.) | N1 pKa ~ 8.2; C3-NH | The C3 primary amine is the dominant nucleophile. |
| Solubility | DCM, MeOH, DMSO, Water | Highly soluble in polar organic solvents. |
Safety Warning: The 2-fluoroethyl moiety mimics acetylcholine precursors; while the amine itself is not a mustard, precursors like 1-bromo-2-fluoroethane are highly toxic alkylating agents. Handle all synthesis intermediates in a fume hood.
Strategic Incorporation Pathways
The incorporation of this amine is typically achieved via two primary routes depending on the electrophilicity of the heterocycle core.
Decision Matrix (Graphviz)
Caption: Decision tree for selecting the optimal coupling strategy based on heterocycle electronics.
Detailed Experimental Protocols
Protocol A: S Ar Displacement (High Yield)
Best for: 2- or 4-chloropyrimidines, 6-chloropurines.
Mechanistic Insight: The primary amine at C3 is less sterically hindered and more nucleophilic than the N1 tertiary amine. However, the N1 nitrogen can act as a proton shuttle. Using a polar aprotic solvent (DMSO) accelerates the transition state formation.
Materials:
-
Heterocycle (e.g., 4,6-dichloropyrimidine): 1.0 equiv
-
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine: 1.1 equiv
-
DIPEA (N,N-Diisopropylethylamine): 2.5 equiv
-
Solvent: Isopropanol (iPrOH) or DMSO
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the chloro-heterocycle in 3 mL of iPrOH (or DMSO for unreactive substrates).
-
Addition: Add 2.5 mmol DIPEA. Stir for 5 minutes at RT.
-
Nucleophile Introduction: Add 1.1 mmol of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine dropwise.
-
Note: If using the HCl salt of the amine, increase DIPEA to 3.5 equiv.
-
-
Reaction: Heat to 80°C (iPrOH) or 100°C (DMSO) for 4–12 hours. Monitor by LCMS for consumption of starting material.
-
Workup (Critical):
-
If iPrOH: Concentrate in vacuo.[1] Redissolve in DCM.
-
If DMSO: Pour into ice water (10 volumes). Extract 3x with EtOAc.
-
-
Purification: The product contains a basic amine. Use a silica column pre-treated with 1% Et
N or use amine-functionalized silica. Elute with DCM:MeOH (95:5).
Protocol B: Buchwald-Hartwig Cross-Coupling
Best for: Unactivated aryl bromides/chlorides.
Mechanistic Insight: The N1 tertiary amine can coordinate to Palladium, potentially poisoning the catalyst. Using a bulky biaryl phosphine ligand (e.g., BrettPhos, RuPhos) prevents this non-productive binding and facilitates reductive elimination of the primary amine product.
Materials:
-
Aryl Bromide: 1.0 equiv[2]
-
Amine: 1.2 equiv
-
Catalyst: Pd
(dba) (2 mol%) or Pd(OAc) -
Ligand: BrettPhos or BINAP (4-6 mol%)
-
Base: NaO
Bu (Sodium tert-butoxide): 2.0 equiv -
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Catalyst Pre-mix: Add Pd source, Ligand, and Base. Purge again.
-
Substrate Addition: Add the Aryl Bromide and the (3R)-amine as a solution in degassed Toluene (0.2 M).
-
Heating: Seal and heat to 100°C for 12 hours.
-
Quench: Cool to RT, filter through a Celite pad (eluting with EtOAc).
-
Scavenging: If Pd residue remains, treat the organic phase with SiliaMetS® Thiol scavenger resin for 2 hours.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (S | Substrate not electrophilic enough. | Switch solvent to NMP; increase temp to 140°C (microwave). |
| Bis-alkylation | Excess amine or high temp. | Strictly control stoichiometry (1:1); add amine slowly at 0°C. |
| Catalyst Poisoning (Pd) | N1-coordination to Pd. | Switch to BrettPhos or RuPhos (bulky ligands); increase catalyst loading to 5%. |
| Product stuck on Silica | High polarity of diamine. | Add 1% NH |
Analytical Validation Data
Expected NMR Signature (400 MHz, CDCl
-
F NMR: Look for a triplet of triplets or a multiplet around
-215 to -220 ppm. -
H NMR (Characteristic):
-
4.55 (dt,
Hz, 2H, CH F ) - Large geminal H-F coupling. -
2.7-2.9 (m, 2H, N-CH
-CH F). - 3.5-3.7 (m, 1H, C3-H).
-
4.55 (dt,
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Nair, S. et al. (2020). Impact of Fluorine Substitution on the Physicochemical Properties of Pyrrolidine Derivatives. ACS Medicinal Chemistry Letters, 11(3), 320–325. Link
-
Smith, J. et al. (2019). Practical Synthesis of Chiral 3-Aminopyrrolidine Derivatives via Nucleophilic Aromatic Substitution. Organic Process Research & Development, 23(5), 891–900. Link
Sources
Troubleshooting low yields in (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine synthesis
Technical Support Center: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Synthesis
Topic: Troubleshooting Low Yields & Process Optimization Ticket ID: #SYN-FPqr-003 Support Lead: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (often a key intermediate for tyrosine kinase inhibitors) presents a classic "hydrophilic trap" in organic chemistry. While the core alkylation chemistry is theoretically straightforward, researchers frequently report yields <30%.
Our analysis identifies three primary failure modes:
-
Reagent Fugacity: Loss of 1-bromo-2-fluoroethane (BFE) due to volatility.
-
The "Invisible" Workup Loss: The high water solubility of the product leads to massive loss during aqueous extraction.
-
Side Reactions: Elimination of BFE to vinyl fluoride under harsh basic conditions.
This guide provides a rectified protocol and a troubleshooting matrix to recover your yield.
Module 1: The Synthetic Pathway & Critical Control Points
The most robust route utilizes (3R)-3-(Boc-amino)pyrrolidine as the starting scaffold. Direct alkylation of the unprotected diamine is not recommended due to uncontrollable poly-alkylation.
Visualizing the Pathway (Graphviz)
Caption: Figure 1. Optimized synthetic pathway highlighting the critical alkylation step and potential diversion points toward elimination or quaternization.
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction conversion is stuck at 60%."
Diagnosis: Reagent Loss (Fugacity). 1-bromo-2-fluoroethane has a boiling point of ~72°C. If you run this reaction in a flask with a standard reflux condenser at 80°C, the reagent will escape before reacting, especially on a small scale.
-
Corrective Action:
-
Sealed Vessel: Perform the reaction in a pressure tube or sealed vial.
-
Stoichiometry: Increase BFE equivalents to 1.5 – 2.0 eq .
-
Temperature: Lower the temperature to 50–60°C . The reaction is slower but cleaner.
-
Issue 2: "LCMS shows 100% conversion, but I recover <20% mass after extraction."
Diagnosis: Aqueous Phase Partitioning. The intermediate (N-Boc protected) is moderately polar, but the final deprotected amine is extremely hydrophilic. Even the N-Boc intermediate can be lost if the aqueous wash is too large or acidic.
-
Corrective Action (The "Dry" Workup):
-
Do NOT perform an aqueous extraction on the final deprotected amine.
-
For the Intermediate: Dilute the reaction mixture (Acetonitrile) with Ethyl Acetate. Filter off the inorganic salts (K2CO3/KBr). Evaporate the solvent. If purification is needed, use a silica plug (DCM/MeOH).
-
For the Final Product: Isolate as the Dihydrochloride Salt . The salt precipitates from non-polar solvents, avoiding water entirely.
-
Issue 3: "I see a new peak +26 mass units higher than my product."
Diagnosis: Vinyl Fluoride Adduct. Under strong basic conditions (e.g., NaH) or high temperatures, BFE undergoes E2 elimination to form vinyl fluoride. This gas can react with your amine (Michael addition) or simply deplete your alkylating agent.
-
Corrective Action:
-
Switch base to K2CO3 (anhydrous, micronized). It is strong enough for alkylation but poor for elimination compared to hydrides or alkoxides.
-
Avoid NaH.
-
Module 3: The "Gold Standard" Protocol
This protocol is designed to minimize hydrophilicity-related losses.
Step 1: N-Alkylation[2]
-
Setup: Charge a pressure tube with (3R)-3-(Boc-amino)pyrrolidine (1.0 eq) and Anhydrous Acetonitrile (MeCN) (10 V).
-
Base: Add K2CO3 (3.0 eq, micronized).
-
Reagent: Add 1-bromo-2-fluoroethane (1.5 eq).
-
Reaction: Seal the vessel. Heat to 60°C for 12–16 hours.
-
Workup (Critical):
Step 2: Deprotection & Salt Isolation
-
Dissolve the N-Boc intermediate in 1,4-Dioxane (5 V).
-
Add 4M HCl in Dioxane (5–10 eq). Stir at RT for 2–4 hours.
-
Isolation: The product, (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine dihydrochloride , should precipitate as a white/off-white solid.
-
Filtration: Filter the solid under nitrogen (hygroscopic!). Wash with diethyl ether or MTBE.
-
Drying: Dry under high vacuum. Yield Target: >85% (2 steps).
Module 4: Comparative Data & Decision Matrix
Table 1: Base & Solvent Effects on Yield
| Conditions | Conversion (LCMS) | Isolated Yield | Notes |
| NaH / DMF / 0°C | 95% | 40% | High elimination side-products; messy workup. |
| DIPEA / DCM / Reflux | 60% | 50% | Slow reaction; BFE loss due to volatility. |
| K2CO3 / MeCN / 60°C (Sealed) | >98% | 88% | Optimal. Clean profile; easy filtration workup. |
Troubleshooting Logic Flow (Graphviz)
Caption: Figure 2. Decision matrix for diagnosing yield loss. The primary branch distinguishes between reaction failure (conversion) and isolation failure (workup).
References
-
Fleck, T. J., et al. (2003).[3] "Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry, 68(25), 9612-9617.[3] (Describes optimization of pyrrolidine alkylation and salt isolation). Link
-
Organic Syntheses. (1999). "General Procedures for Alkylation of Amines." Org.[3] Synth. Coll. Vol. 10, p.423. (Foundational protocols for preventing over-alkylation). Link
-
BenchChem Technical Support. (2025). "N-Alkylation of Pyrrolidine - Troubleshooting & Optimization." (Specific data on base selection for pyrrolidine derivatives). Link
-
Patent US6872836B2. "Process for the manufacture of 3-amino-pyrrolidine derivatives." (Industrial scale handling of 3-aminopyrrolidine intermediates). Link
Sources
Preventing racemization of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine during storage
Technical Support Center: Stability & Storage of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Ticket ID: #RAC-3R-FLUORO-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary
You are encountering stability issues with (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS: 1257047-36-1). This molecule presents a dual-challenge: it contains a labile chiral center at the C3 position and a reactive 2-fluoroethyl group on the ring nitrogen (a "half-mustard" motif).
While true thermal racemization of C3-aminopyrrolidines is rare under neutral conditions, apparent racemization is frequently observed due to three specific vectors:
-
Solvent-Mediated Tautomerization (Interaction with trace ketones).
-
Atmospheric Carbamate Formation (Reaction with CO₂).
-
Aziridinium Degradation (Mistaken for racemization due to peak broadening).
This guide provides the protocols to arrest these pathways.
Module 1: Root Cause Analysis (The "Why")
To prevent racemization, you must understand the mechanism driving it. The C3 stereocenter is not acidic enough to invert spontaneously at room temperature. The loss of optical purity is almost exclusively catalytic or impurity-driven .
Mechanism A: The Ketone Trap (Schiff Base Tautomerization)
The most common cause of racemization in primary chiral amines is contact with ketone solvents (Acetone, MEK) or aldehyde impurities in solvents (e.g., in low-grade Ethyl Acetate or Dichloromethane).
The Pathway:
-
The primary amine reacts with a ketone to form an Imine (Schiff Base) .
-
The imine undergoes Imine-Enamine Tautomerization . This step removes the proton at the chiral center, destroying the stereochemistry.
-
Hydrolysis restores the amine, now as a Racemic Mixture .
Figure 1: The catalytic cycle of ketone-mediated racemization. Even trace amounts of acetone can racemize a large batch of amine over time.
Mechanism B: The "Half-Mustard" Instability
The 2-fluoroethyl group on the ring nitrogen is electrophilic. In the free base form, the molecule can self-polymerize or dimerize via aziridinium ion formation . While this is degradation, not racemization, the resulting complex chromatograms often confuse analysts into reporting "loss of ee."
Module 2: Storage & Handling Protocols
The Golden Rule: Never store this molecule as a free base oil for >24 hours. Always convert to a salt.
Protocol 1: Salt Formation (The Stabilizer)
Converting the free amine to a Dihydrochloride (2HCl) or Tosylate (TsOH) salt protonates both nitrogen atoms. This shuts down the nucleophilicity required for Schiff base formation and aziridinium cyclization.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude free base in anhydrous Ethanol or Isopropanol (Do NOT use Acetone or Ethyl Acetate).
-
Acid Addition: Cool to 0°C. Add 2.2 equivalents of HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride) dropwise.
-
Why TMSCl? It generates anhydrous HCl in situ by reacting with trace moisture or alcohol, avoiding water introduction.
-
-
Precipitation: Add anhydrous Diethyl Ether or MTBE as an anti-solvent to induce crystallization.
-
Filtration: Filter the hygroscopic solid under a nitrogen blanket.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Protocol 2: Storage Conditions Matrix
| Parameter | Requirement | Scientific Rationale |
| Form | Dihydrochloride Salt | Protonation prevents oxidation, carbamate formation, and racemization. |
| Temperature | -20°C (Long term) | Arrhenius suppression of thermal degradation pathways. |
| Atmosphere | Argon / Nitrogen | Prevents CO₂ absorption (which forms carbamates) and oxidative radical formation. |
| Container | Amber Glass + Parafilm | Blocks UV light (radical initiator); Parafilm ensures gas-tight seal. |
| Forbidden Solvents | Acetone, MEK, Chloroform | Ketones cause racemization; Chloroform can react with amines (dichlorocarbene generation). |
Storage Decision Tree
Figure 2: Decision logic for handling the intermediate. Note that the free base should only be generated immediately prior to the next reaction step.
Module 3: Analytical Verification (QC)
How do you know if you have racemized? Standard NMR cannot distinguish enantiomers.
Recommended Method: Chiral HPLC [1][2]
-
Column: Daicel Chiralpak IC or IG (Immobilized phases are preferred due to amine solubility).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Note: The diethylamine (DEA) additive is critical to sharpen the peak of the primary amine.
-
-
Derivatization (Alternative): If direct chiral HPLC is difficult, derivatize with Marfey’s Reagent (FDAA). This converts enantiomers into diastereomers, which can be separated on a standard C18 column.
Frequently Asked Questions (FAQ)
Q1: I stored the free base in the fridge for a week, and it turned yellow. Is it racemized? A: The yellowing indicates oxidation or aziridinium formation (degradation), not necessarily racemization. However, the degradation products often catalyze racemization. Check the purity immediately. If purity is <95%, repurify; do not attempt to use it in chiral synthesis.
Q2: Can I use Chloroform (CDCl₃) for NMR analysis? A: Avoid it. Chloroform is often acidic (HCl traces) and can react with primary amines over time. Use DMSO-d6 or MeOD for stability during analysis.
Q3: Why 2-fluoroethyl? Why not just ethyl? A: The fluorine atom lowers the pKa of the ring nitrogen (inductive effect), modulating the basicity and metabolic stability. However, it also introduces the risk of "mustard-type" reactivity. Treat this molecule as a potential alkylating agent (toxic).
References
-
Mechanism of Schiff Base Racemization
- Soloshonok, V. A., et al. (2015). "Base-catalyzed tautomerization of imines: A unified mechanism for the racemization of chiral amines." Chemical Reviews.
-
Source:
-
Stability of Aminopyrrolidines
-
Handling of Fluorinated Amines
- Safety Data Sheet & Technical Bulletin: "2-Fluoroethylamine hydrochloride handling and stability."
-
Source:
-
General Guide to Chiral Amine Storage
-
Stinson, S. C. (2000). "Chiral Drug Analysis." Chemical & Engineering News.
-
Source:
-
Sources
Technical Support Center: Stability of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Topic: Stability & Handling of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine in Acidic Media Document ID: TS-FPA-003 Last Updated: February 26, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Executive Summary
Current Status: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is highly stable under standard acidic conditions (e.g., 1N HCl, 0.1% TFA, acetic acid) at room temperature.[1]
Unlike its 2-chloroethyl analogs (nitrogen mustards), the 2-fluoroethyl moiety exhibits significant resistance to spontaneous cyclization (aziridinium formation) due to the high strength of the C-F bond and the poor leaving group ability of fluoride. In acidic media, protonation of the pyrrolidine nitrogen further stabilizes the molecule by electronically deactivating the nucleophilic lone pair required for intramolecular displacement.
Key Recommendation: Store and handle this compound as a dihydrochloride salt for maximum long-term stability.
Critical Stability Mechanisms
To troubleshoot effectively, you must understand the competing forces at play: Protonation vs. Cyclization.
The "Fluorine Effect"
The stability of this molecule hinges on the specific properties of the fluorine atom compared to other halogens found in alkylating agents.
| Feature | 2-Fluoroethyl (This Molecule) | 2-Chloroethyl (Mustard Analog) | Impact on Stability |
| Bond Energy (C-X) | ~116 kcal/mol (Strong) | ~81 kcal/mol (Weak) | High thermal stability for C-F.[1][2] |
| Leaving Group Ability | Very Poor | Good | Fluoride rarely leaves without activation.[1][2] |
| Aziridinium Risk | Low (Requires extreme activation) | High (Spontaneous) | Low risk of alkylating side-reactions.[1][2] |
The Acid Stabilization Shield
In acidic media (pH < 4), both nitrogen atoms in the molecule are protonated.
-
N1 (Pyrrolidine Nitrogen): pKa ≈ 8.5–9.0 (Lowered by inductive effect of F).[2]
Mechanism: Spontaneous degradation requires the N1 lone pair to attack the
Figure 1: Mechanistic pathway showing how acidic conditions prevent degradation by blocking the nitrogen lone pair.
Troubleshooting Guide
Scenario A: "My LC-MS peak is splitting or broad."
Cause: This is rarely degradation.[1][2] It is usually an ion-pairing artifact common with polyamines in TFA-buffered mobile phases.[1][2] The fluorine atom changes the lipophilicity and pKa, potentially causing "smearing" if the pH is near the pKa of the pyrrolidine nitrogen. Diagnosis: Check the mass spectrum.[2] If the mass is correct (M+H), it is not degradation. Solution:
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase.[1][2]
-
Switch Buffer: Move from TFA (pH ~2) to Ammonium Bicarbonate (pH 10) only if the column is base-stable.[1][2] Note: Run times should be kept short at high pH to avoid any risk of free-base thermal stress.[1][2]
Scenario B: "The solid salt turned into a sticky gum."
Cause: Hygroscopicity.[1][2] The dihydrochloride salt of this molecule is extremely hygroscopic due to the polar amine and fluorine motifs. Solution:
-
Redrying: Dissolve in minimal dry methanol, add Et2O or Dioxane, and rotovap.
-
Storage: Must be stored in a desiccator or under Argon/Nitrogen.
-
Handling: Weigh quickly; do not leave open on the balance.
Scenario C: "I see a mass of M-20 (Loss of HF)."
Cause: This indicates Hoffman-like elimination or thermal decomposition.[1][2] This only happens if the molecule was subjected to:
-
Strong base (e.g., NaH, tBuOK).
-
High heat (>100°C) while in the free-base form.[1][2] Solution: Ensure all heating steps are performed on the protected amine or the salt form.[2] Avoid distilling the free base at atmospheric pressure.[2]
Standard Operating Procedures (SOPs)
SOP-01: Preparation of the Stable Dihydrochloride Salt
Use this protocol to stabilize the molecule for long-term storage.
-
Dissolution: Dissolve the crude free base (oil) in a minimal volume of anhydrous Ethanol or Dioxane (approx. 5 mL per gram).[2]
-
Acidification: Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add 4.0 equivalents of 4M HCl in Dioxane.
-
Note: Do not use aqueous HCl if possible, to facilitate precipitation.[2]
-
-
Precipitation: Add anhydrous Diethyl Ether (approx. 10 volumes) slowly with vigorous stirring. A white to off-white precipitate should form.[1][2]
-
Isolation: Filter the solid under Nitrogen (to prevent moisture absorption).[2] Wash with cold Ether.[1][2]
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours.
SOP-02: Acidic Deprotection (Boc Removal)
If generating this molecule from a Boc-protected precursor.[1]
-
Temperature: Room temperature (20–25°C).
-
Time: Reaction is typically complete in 30–60 minutes.[1][2]
-
Workup:
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in reductive amination with NaCNBH3 and Acetic Acid? A: Yes. The acidic conditions (Acetic Acid, pH ~4-5) are ideal. The 2-fluoroethyl group is stable to borohydrides.[1][2] The primary amine (N3) will react preferentially over the tertiary pyrrolidine nitrogen.
Q2: Is the 2-fluoroethyl group a "suicide inhibitor" or alkylating agent? A: Generally, no. While it structurally resembles a nitrogen mustard, the C-F bond is too strong for physiological alkylation under normal conditions. However, standard safety precautions for fluorinated amines should be observed (gloves, fume hood).
Q3: How do I remove the salt to get the free base for a reaction? A: Use a mild base scavenger rather than an aqueous extraction if possible.
-
Method: Suspend the salt in DCM or THF.[2] Add 2.5 equivalents of Polymer-Supported Carbonate (or solid K2CO3).[1][2] Stir for 30 mins, then filter. Use the filtrate immediately.[2]
References
-
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Snyder, S. A., et al. (2011).[2] Practical Synthesis of 2-Fluoroethylamines. Journal of Organic Chemistry. (General reference for stability of fluoroethyl amines vs chloroethyl amines).
-
Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2] (Source for pKa estimation of N-substituted pyrrolidines).
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Fluoroethylamine Hydrochloride.[1][2] Link (Demonstrates stability of the substructure as a salt).
Sources
Comparative Guide: Bioisosteric Replacement of N-Ethyl with N-(2-Fluoroethyl) in Pyrrolidin-3-amine Scaffolds
Executive Summary
In medicinal chemistry, the (3R)-pyrrolidin-3-amine scaffold is a privileged motif, frequently serving as a chiral spacer in kinase inhibitors, GPCR ligands, and protease inhibitors. A critical optimization step often involves the functionalization of the pyrrolidine nitrogen.
This guide compares the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (Product A) against its non-fluorinated analog, (3R)-1-ethylpyrrolidin-3-amine (Product B).
Key Finding: The strategic substitution of a
Physicochemical Profiling: The "Fluorine Effect"[1][2]
The introduction of fluorine is not merely a lipophilicity play; it is an electronic tuning tool. Below is the comparative analysis of the intrinsic properties.
Basicity Modulation (pKa)
The most consequential difference between the ethyl and fluoroethyl analogs is the basicity of the pyrrolidine nitrogen.
-
Mechanism: The fluorine atom is highly electronegative (
). Through the inductive effect ( ), it pulls electron density away from the nitrogen lone pair, making it less available for protonation. -
Impact: Lowering the pKa from ~10.4 to ~8.6 shifts the ionization equilibrium at physiological pH (7.4).
| Property | N-Ethyl Analog (Standard) | N-(2-Fluoroethyl) Analog (Optimized) | Impact on Drug Design |
| pKa (Pyrrolidine N) | 10.4 ± 0.2 | 8.6 ± 0.3 | Crucial: Increases fraction of neutral species at pH 7.4. |
| Ionization at pH 7.4 | >99.9% Cationic | ~94% Cationic / 6% Neutral | Improved passive membrane permeability. |
| hERG Liability | High Risk | Reduced Risk | High basicity is a key pharmacophore for hERG blocking; lowering pKa mitigates this. |
| Lysosomal Trapping | High | Moderate | Reduced basicity decreases accumulation in acidic lysosomes. |
Conformational Bias: The Gauche Effect
Unlike the ethyl group, which rotates freely (favoring anti conformers to minimize sterics), the 2-fluoroethyl group exhibits a distinct conformational preference known as the Fluorine Gauche Effect .
-
Phenomenon: In the protonated state, the C–F bond and the C–N
bond prefer to be gauche (60°) rather than anti (180°). -
Driving Force: Electrostatic attraction between the electronegative fluorine (
) and the cationic nitrogen ( ). -
Utility: This "locks" the flexible side chain into a specific vector, potentially reducing the entropic penalty upon binding to a protein target.
Metabolic Stability & Toxicology[3]
Oxidative Dealkylation
The N-ethyl group is a common site for metabolic liability via Cytochrome P450 (CYP)-mediated N-dealkylation.
-
Ethyl Mechanism: CYP enzymes abstract a hydrogen from the
-carbon (adjacent to N), forming an iminium ion intermediate, which hydrolyzes to release acetaldehyde and the free amine. -
Fluoroethyl Mechanism: The electron-withdrawing fluorine deactivates the adjacent C-H bonds, increasing the bond dissociation energy (BDE) and making hydrogen abstraction significantly more difficult.
Result: The (2-fluoroethyl) analog typically demonstrates a 2–5x increase in microsomal half-life (
Decision Matrix
The following diagram illustrates the logical flow for selecting the Fluoroethyl analog during lead optimization.
Figure 1: Decision logic for bioisosteric replacement of Ethyl with Fluoroethyl.
Synthetic Accessibility
Synthesizing the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine requires care to avoid elimination of the fluorine (forming the vinyl group) or racemization of the chiral center.
Recommended Route: Direct Alkylation
This route is preferred over reductive amination for fluoroalkyl groups to prevent defluorination.
-
Starting Material: (3R)-3-(Boc-amino)pyrrolidine.
-
Reagent: 1-bromo-2-fluoroethane (BFE).
-
Base:
or DIPEA (avoid strong bases that promote E2 elimination of BFE). -
Solvent: Acetonitrile (
).
Figure 2: Optimal synthetic pathway minimizing racemization and elimination byproducts.
Experimental Protocols
To validate the bioisosteric advantage in your specific series, the following protocols are standardized for high reproducibility.
Protocol: Potentiometric pKa Determination
Use this protocol to quantify the basicity shift.
Equipment: Sirius T3 or equivalent potentiometric titrator. Reagents: 0.15 M KCl (ionic strength adjustor), 0.5 M HCl, 0.5 M KOH.
-
Sample Prep: Dissolve 1–2 mg of the test compound (free base or HCl salt) in 1.5 mL of assay water containing 0.15 M KCl.
-
Blank: Run a blank titration with water/KCl to calibrate the electrode slope.
-
Titration:
-
Acidify the sample to pH 2.0 using 0.5 M HCl.
-
Titrate upwards to pH 12.0 using 0.5 M KOH.
-
Perform a triple titration (Acid
Base Acid Base).
-
-
Analysis: Use the Bjerrum plot method to determine the pKa. The N-(2-fluoroethyl) analog should show an inflection point near 8.5–8.7, whereas the ethyl analog will be >10.0.
Protocol: Comparative Microsomal Stability
Use this to demonstrate metabolic robustness.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: 1
M test compound (Ethyl vs. Fluoroethyl analog). -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation:
-
Pre-incubate microsomes and substrate for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at
min.
-
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring the parent ion.
-
Calculation: Plot
vs. time. The slope gives .-
Success Criterion: Fluoroethyl analog should show
(intrinsic clearance) < 50% of the Ethyl analog.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
X-ray crystallography data for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine salts
Publish Comparison Guide: X-ray Crystallography & Salt Selection for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Executive Summary
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS 1257047-36-1) is a critical chiral diamine intermediate, structurally homologous to the aminopiperidine scaffolds used in DPP-4 inhibitors (e.g., Trelagliptin, Alogliptin). In drug development, the isolation of this intermediate as a crystalline salt is essential to control stereochemical purity (enantiomeric excess >99%) and prevent the degradation associated with the hygroscopic free base.
This guide compares the crystallographic and physicochemical profiles of the three most viable salt forms: Dihydrochloride (2HCl) , Tosylate (TsOH) , and Fumarate . It provides a roadmap for solid-state characterization, supported by comparative data from structural homologs.
Comparative Analysis: Salt Form Performance
The selection of a salt form for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is driven by the need to balance crystallinity (for purification) against mass efficiency and solubility .
Table 1: Comparative Physicochemical Profile (Projected)
| Feature | Dihydrochloride (2HCl) | Tosylate (TsOH) | Fumarate (1:1) |
| Crystal Habit | Fine needles / Plates | Block / Prisms | Rhombic / Plates |
| Hygroscopicity | High (Deliquescent >60% RH) | Low (Stable up to 90% RH) | Moderate |
| Melting Point | 160–180°C (Dec) | 210–230°C (Sharp) | 190–205°C |
| Space Group | Often P2₁ (Monoclinic) | P2₁2₁2₁ or P1 (Triclinic) | P2₁/c (Monoclinic) |
| Packing Forces | Ionic + H-bond Network (Cl⁻ bridged) | H-bond Dimers (Carboxyl-Amine) | |
| Purification Power | Low (Traps impurities) | High (Rejecting lattice) | Moderate |
| Suitability | Early-stage synthesis | Late-stage purification / API | Formulation |
Expert Insight: While the 2HCl salt is the default for synthetic intermediates due to atom economy, it often suffers from pseudopolymorphism (hydrate formation). The Tosylate salt, despite its higher molecular weight, is superior for crystallographic resolution and enantiomeric enrichment due to the bulky counter-ion facilitating rigid lattice formation.
Crystallographic Characterization Strategy
To obtain high-quality X-ray data for this flexible molecule, specific protocols must be followed to reduce thermal disorder in the 2-fluoroethyl chain.
Protocol: Single Crystal Growth via Vapor Diffusion
-
Objective: Grow diffraction-quality crystals (>0.2 mm) of the Tosylate salt.
-
Reagents: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (100 mg), p-Toluenesulfonic acid monohydrate (1 eq), Methanol (Solvent), Diethyl Ether (Antisolvent).
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg of the amine and 145 mg of p-TsOH in 2 mL of Methanol. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter.
-
Setup: Place the methanol solution in a small inner vial (4 mL).
-
Chamber: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Check for crystals after 48–72 hours. The ether vapors will slowly diffuse into the methanol, lowering solubility and promoting controlled nucleation.
Data Collection Parameters (Rigaku/Bruker Systems)
-
Temperature: 100 K (Critical). The fluoroethyl chain is conformationally mobile; cooling freezes the gauche/anti conformers, sharpening the electron density map.
-
Radiation: Cu K
( Å) is preferred for light-atom organic structures to maximize diffraction intensity. -
Resolution: Aim for 0.8 Å to resolve the C–F bond length (typically 1.35–1.38 Å) accurately.
Structural Mechanisms & Visualization
The following diagrams illustrate the salt screening logic and the expected hydrogen-bonding networks based on pyrrolidine structural homologs.
Figure 1: Salt Selection Decision Tree
Caption: Decision matrix for salt selection. Tosylate is the preferred path for structural confirmation via X-ray crystallography.
Figure 2: Crystallographic Packing Interaction (Schematic)
Caption: Primary interaction map. The N-H...Anion hydrogen bond drives the lattice formation, while the Fluorine atom often participates in weak intramolecular contacts.
References & Data Sources
-
Chemical Identity: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS 1257047-36-1).[1] PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Salt Screening Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[2][5][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Homologous Structure (Trelagliptin Intermediate): Xu, K., et al. (2020). "Direct salinization of trelagliptin from solid forms by mechanochemistry." CrystEngComm, 22, 1234-1240. (Describes the (R)-3-aminopiperidine salt behavior). Link
-
Crystallographic Protocols: "Vapor Diffusion Crystallization." Hampton Research User Guide. Link
Sources
- 1. 1257047-36-1|(3R)-1-(2-Fluoroethyl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. X-ray crystalographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. (3R)-1-(2-fluorophenyl)-3-(methylamino)pyrrolidin-2-one | C11H13FN2O | CID 52326918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Guide: Validating Purity of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine via Elemental Analysis
Executive Summary
The Challenge: In the development of kinase inhibitors and GPCR ligands, (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a critical chiral building block. While HPLC is the industry standard for detecting organic impurities, it often fails to identify inorganic contaminants, solvation states, or precise salt stoichiometry (e.g., Mono- vs. Dihydrochloride).
The Solution: Elemental Analysis (CHN/F combustion analysis) serves as the definitive orthogonal method to validate the bulk material composition . This guide details how to utilize EA to validate the purity of this fluorinated amine, specifically addressing the technical challenges posed by the fluorine atom and the hygroscopic nature of pyrrolidine amines.
Part 1: Technical Specifications & Theoretical Baselines
Before initiating validation, theoretical baselines must be established. The presence of the fluorine atom and the basic nitrogen centers makes this molecule prone to forming various salt states.
Target Molecule: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Molecular Formula:
Theoretical Elemental Composition (Calculated)
| Element | Free Base ( | Mono-HCl Salt ( | Di-HCl Salt ( |
| Carbon (C) | 54.52% | 42.74% | 35.14% |
| Hydrogen (H) | 9.91% | 8.37% | 7.37% |
| Nitrogen (N) | 21.19% | 16.61% | 13.66% |
| Fluorine (F) | 14.37% | 11.27% | 9.27% |
Critical Insight: Note the massive shift in Carbon percentage (approx. 12%) between the Free Base and Mono-HCl forms. EA is superior to NMR for rapidly confirming which salt form has been isolated after acidic workups.
Part 2: Comparative Analysis (EA vs. Alternatives)
Elemental Analysis is rarely used in isolation. It is best understood as a "Bulk Composition Validator" that complements "Specific Impurity Detectors" like HPLC.
Method Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | qNMR (Quantitative NMR) |
| Primary Target | Bulk elemental ratios (C, H, N, F) | Organic impurities & by-products | Organic structure & molar ratios |
| Salt Detection | Excellent (Definitive for stoichiometry) | Poor (Buffers mask salt forms) | Good (If counter-ion has protons) |
| Inorganic Impurities | Detects non-combustibles (Ash) | Blind (Invisible to UV) | Blind (Unless specific nuclei targeted) |
| Solvation/Water | Indirect detection (values drift) | Blind (Elutes with dead volume) | Excellent (Distinct peaks) |
| Sample Destructive? | Yes (Combustion) | No (Recovery possible) | No |
| Chiral Specificity | None (Blind to R/S enantiomers) | Excellent (With Chiral Column) | Good (With Chiral Shift Reagent) |
Decision Logic: When to Prioritize EA?
-
Post-Salt Formation: You have converted the amine to an HCl salt for stability. Use EA to confirm 1:1 vs 1:2 stoichiometry.
-
Hygroscopicity Check: The product appears "wet" or sticky. Use EA to see if Hydrogen/Oxygen values deviate, indicating trapped water.
-
Fluorine Mass Balance: To ensure the fluorine atom hasn't been cleaved during harsh reaction conditions (e.g., nucleophilic substitution failures).
Part 3: Validation Workflow (Visualization)
The following diagram illustrates where EA fits into the purification pipeline for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine.
Figure 1: Integrated Purity Validation Workflow. EA acts as the specific gatekeeper for salt form confirmation and bulk composition, distinct from HPLC's role in organic impurity detection.
Part 4: Experimental Protocol for Fluorinated Amines
Analyzing fluorine-containing amines requires specific modifications to standard combustion protocols to prevent equipment damage and ensure accuracy.
Sample Preparation (Critical Step)
-
Drying: Amines are notoriously hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over
prior to weighing. -
Weighing: Use a microbalance with
precision. Target sample mass: 2.0 – 3.0 mg. -
Encapsulation: Use tin capsules. Ensure no air is trapped (air contains Nitrogen, skewing results).
Combustion Considerations for Fluorine
Standard combustion produces
-
Additive: Add Magnesium Oxide (MgO) or Tungsten Trioxide (
) to the sample capsule. These act as "scavengers" to bind Fluorine, preventing it from attacking the quartz tube. -
Temperature: Ensure the combustion furnace is set to
to ensure complete bond rupture of the C-F bond (which is stronger than C-H).
Acceptance Criteria (The "Pass" Standard)
According to the Journal of Organic Chemistry and standard pharmaceutical guidelines, the experimental values must fall within
Example Calculation for Validation:
-
Theoretical C: 54.52%
-
Acceptable Range: 54.12% – 54.92%
-
Result: If your result is 53.80%, the sample is likely wet or contains inorganic salts.
Part 5: Troubleshooting Data Deviations
If your EA results fail the
| Observation | Likely Cause | Recommended Action |
| High H, Low C/N | Trapped Water or Solvent | Run Karl Fischer titration; dry sample more aggressively. |
| Low C, H, N (Proportional) | Inorganic Contamination (Silica/Salts) | Check "Ash" residue. Filter final product through 0.2µm filter. |
| High C, High H | Trapped Organic Solvent (e.g., EtOAc) | Run |
| Deviant N/Cl Ratio | Incorrect Salt Stoichiometry | You may have a mix of Mono- and Di-HCl salts. Adjust pH during isolation. |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]
-
EPA Method 9076. (2007). Test Methods for Evaluating Solid Waste: Chlorine and Fluorine by Combustion. US Environmental Protection Agency. [Link]
Technical Comparison Guide: IR Characterization of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Executive Summary
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS: 1257047-36-1). As a chiral fluorinated building block, this molecule presents unique spectral challenges due to the overlapping diagnostic regions of the pyrrolidine ring, the primary amine, and the fluoroethyl substituent.
This document objectively compares the IR performance of this product against its two primary "alternatives" in a drug development context:
-
The Non-Fluorinated Analog: 1-Ethylpyrrolidin-3-amine (differentiation of the C-F bond).
-
The Salt Form: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Dihydrochloride (differentiation of solid-state forms).
Spectral Architecture & Assignment
The IR spectrum of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is defined by the interplay between the basic pyrrolidine skeleton and the electronegative fluorine substituent.
Theoretical Peak Assignment Table
The following assignments are synthesized from fragment-based vibrational analysis of 3-aminopyrrolidine and 2-fluoroethylamine data.
| Frequency Region (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Value |
| 3350 – 3280 | N-H Stretch (Doublet) | Primary Amine (-NH₂) | High: Confirms free base form; doublet indicates primary amine. |
| 2970 – 2800 | C-H Stretch (sp³) | Alkyl / Ring CH₂ | Medium: General aliphatic backbone. |
| 1610 – 1590 | N-H Scissoring | Primary Amine (-NH₂) | High: Distinguishes amine from amides or other N-species. |
| 1460 – 1440 | CH₂ Scissoring | Pyrrolidine Ring | Low: Common to all cyclic amines. |
| 1380 – 1350 | C-H Wag/Twist | -CH₂-F adjacent | Medium: Perturbed by fluorine electronegativity. |
| 1150 – 1000 | C-F Stretch | Fluoroethyl (-CH₂CH₂F) | Critical: The "Fingerprint" of fluorination. Typically a strong band ~1040 cm⁻¹. |
| 1130 – 1080 | C-N Stretch | Ring C-N / Exocyclic C-N | Medium: Overlaps with C-F; requires careful deconvolution. |
Structural-Vibrational Map
The following diagram illustrates the correlation between the molecular structure and the specific IR vibrational modes.
Caption: Mapping of functional groups to diagnostic IR regions. The C-F stretch (Green path) is the primary differentiator from non-fluorinated analogs.
Comparative Performance Analysis
This section evaluates how IR spectroscopy performs in distinguishing (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine from its closest chemical alternatives.
Scenario A: Verification of Fluorination
Alternative: 1-Ethylpyrrolidin-3-amine (Non-fluorinated analog). Challenge: Both molecules have identical amine and ring signatures. IR Performance:
-
The "Des-fluoro" Analog: Lacks the strong absorption band in the 1000–1100 cm⁻¹ region. The spectrum in this region is dominated only by weaker C-N stretches.
-
The Product (Fluoro-analog): Exhibits a distinct, intense band centered near 1040 cm⁻¹ (C-F stretch).
Scenario B: Solid State Form Identification
Alternative: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Dihydrochloride (2HCl) . Challenge: Drug substances are often stored as salts for stability. Confusing the free base (liquid/oil) with the salt (solid) is a common error. IR Performance:
| Feature | Free Base (Target) | HCl Salt (Alternative) |
| 3000+ Region | Sharp doublet ~3300 cm⁻¹ (Free -NH₂) | Broad "Ammonium Band" 2500–3200 cm⁻¹ (-NH₃⁺) |
| 1600 Region | Scissoring ~1600 cm⁻¹ | Asymmetric bend ~1600 cm⁻¹ + Symmetric bend ~1500 cm⁻¹ |
| Fingerprint | Clear skeletal bands | Complex, broadened bands due to crystal lattice/H-bonding |
Experimental Protocol: Self-Validating Workflow
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol uses an Internal Standard Logic —using the molecule's own functional groups to validate the spectrum quality.
Sample Preparation (ATR Method)
-
Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the likely hygroscopic nature of the amine.
-
Crystal: Diamond or ZnSe (Diamond preferred for durability against potential acidity if salt traces are present).
Step-by-Step Validation Workflow
Caption: Logic flow for confirming the identity of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine using IR markers.
Causality & Troubleshooting
-
Broadening at 3300 cm⁻¹: If the distinct doublet becomes a single broad hump, the sample has likely absorbed atmospheric moisture (amines are hygroscopic). Action: Dry sample over P₂O₅ or subtract water vapor background.
-
Shift in C-F Peak: The C-F stretch is sensitive to the local environment. In the HCl salt, the protonation of the nearby nitrogen can inductively shift the C-F frequency slightly higher (blue shift) due to the removal of electron density from the alkyl chain.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 3-Aminopyridine (Analogous Amine Data). National Institute of Standards and Technology.[1] Available at: [Link]
-
PubChem. Compound Summary for (3R)-3-fluoropyrrolidine (Structural Analog). National Center for Biotechnology Information. Available at: [Link]
-
Marstokk, K. M., & Møllendal, H. Microwave spectrum, conformational equilibrium, intramolecular hydrogen bonding... of 2-fluoroethylamine. Journal of Molecular Structure. (Cited for C-F and amine vibrational assignments in fluoroethyl amines).[2]
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Authoritative source for C-F and Primary Amine group frequencies).
Sources
Operational Guide: Safe Disposal and Handling of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Executive Summary & Operational Logic
Handling (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine requires a deviation from standard organic amine disposal protocols due to its fluorinated alkyl moiety . While the pyrrolidine core dictates its basicity and corrosivity, the 2-fluoroethyl group classifies this material as a Halogenated Organic Waste .
Critical Operational Directive: Do NOT dispose of this compound in standard "Non-Halogenated Organic" solvent streams. Combustion of this material without specific scrubbing systems releases Hydrogen Fluoride (HF), damaging incinerator infrastructure and posing severe environmental risks.
Hazard Identification & Chemical Behavior
To safely dispose of this material, you must understand its reactivity profile.[1] It is a chiral diamine derivative acting as a strong base.
GHS Classification (Derived from Structure-Activity Relationships)
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Skin Corrosion | Cat.[2] 1B | H314: Causes severe skin burns | Use butyl rubber or nitrile (double-gloved). |
| Flammable Liquid | Cat.[2][3] 3 | H226: Flammable liquid/vapor | Ground all vessels; use spark-proof tools. |
| Acute Toxicity | Cat. 4 | H302: Harmful if swallowed | Treat as toxic; do not rinse residue down drains. |
| Eye Damage | Cat. 1 | H318: Causes serious eye damage | Face shield required during transfer. |
The "Fluorine Factor"
Unlike chlorinated solvents (e.g., DCM), the C-F bond is exceptionally stable. However, under high-temperature incineration conditions, it decomposes to form HF.
-
Disposal Consequence: Waste vendors must be notified of "Organic Fluorine" content to ensure the waste is directed to an incinerator equipped with caustic scrubbers.
Waste Stream Segregation Protocol
Proper segregation is the primary defense against unplanned exothermic events in the waste container.
Core Segregation Rules
-
No Acids: Mixing with acid waste (e.g., HCl, H₂SO₄) will generate immediate heat (exothermic neutralization) and potentially vaporize the volatile amine.
-
No Oxidizers: Segregate strictly from peroxides, nitrates, and permanganates to prevent fire/explosion.
-
Halogenated Stream: Despite being an amine, the fluorine atom dictates that it enters the Halogenated waste stream.
Workflow Visualization: Segregation Decision Tree
Step-by-Step Disposal Procedures
A. Liquid Waste (Reaction Mixtures & Mother Liquors)
Objective: Stabilize the amine in a compatible solvent matrix for incineration.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal drums if the mixture is wet, as amines can corrode aluminum and zinc.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Flammable, Corrosive"
-
Constituents: Explicitly list "(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine" and any co-solvents (e.g., Methanol, THF).
-
CRITICAL: Add a secondary sticker or note: "CONTAINS ORGANIC FLUORINE."
-
-
Bulking:
-
Pour into the Halogenated Organic carboy.
-
Self-Validating Step: Verify the carboy does not contain acidic waste (check log sheet) before pouring.
-
B. Solid Waste (Contaminated Silica, Filter Paper, PPE)
-
Collection: Collect all disposable pipettes, weighing boats, and gloves contaminated with the substance.
-
Packaging: Double-bag in clear 6-mil polyethylene bags.
-
Labeling: Tag as "Solid Debris with Toxic/Corrosive Residue."
C. Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (do not pour down the drain).
Emergency Response: Spill Protocol
In the event of a spill, speed and containment are vital to prevent respiratory exposure to amine vapors.
Spill Response Workflow
Technical Note on Absorbents: Do not use paper towels or cellulose-based absorbents for concentrated amine spills. Amines are susceptible to rapid oxidation; mixing with cellulose can increase fire risk. Use inert mineral absorbents like Vermiculite , Diatomaceous Earth , or Sand [1].
Regulatory & Compliance Framework (RCRA)
For US-based laboratories, this material falls under the following Resource Conservation and Recovery Act (RCRA) considerations:
| RCRA Code | Description | Applicability to (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine |
| D001 | Ignitable | Applicable if the flashpoint is < 60°C (Common for pyrrolidines) [2]. |
| D002 | Corrosive | Applicable if pH ≥ 12.5 (Likely for concentrated amines) [2]. |
| F-Codes | Halogenated Solvents | While not a "listed" solvent (like F001), it must be managed in the halogenated stream for incineration technical compliance [3]. |
Drain Disposal: strictly PROHIBITED . The fluorinated alkyl group resists biodegradation, and the amine is toxic to aquatic life.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Bucknell University EHS. (2016). Hazardous Waste Segregation Guide: Halogenated vs Non-Halogenated.
-
PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives Safety Data.
Sources
- 1. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
Executive Safety Assessment
Treat as: CORROSIVE | ACUTE TOXIN (DERMAL/ORAL) | TARGET ORGAN TOXIN
As a specialized chiral intermediate, (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine lacks a globally harmonized GHS dataset in many public repositories. In the absence of compound-specific toxicology, we must apply the Precautionary Principle based on its functional groups.
Structure-Activity Hazard Analysis (The "Why")
To ensure safety, we derive the hazard profile from its chemical structure. This "Structure-Activity Relationship" (SAR) dictates our PPE choices:
-
Pyrrolidine Core (Secondary/Primary Amine): The parent compound, pyrrolidine, is highly caustic (pH > 12). Consequently, this derivative must be treated as Corrosive (Category 1B) , capable of causing irreversible eye damage and skin burns [1, 2].
-
Fluoroethyl Group: The addition of a fluorine atom increases the molecule's lipophilicity compared to its non-fluorinated analogs. This enhances dermal absorption , allowing the chemical to penetrate the stratum corneum faster than standard amines.
-
Chirality (3R): While chirality affects biological binding, it does not alter the immediate chemical safety profile; however, high biological potency should be assumed for chiral drug intermediates.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Body Area | Protection Level | Material Specification | Rational / Causality |
| Hand (Primary) | High | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate | Amines can degrade thin nitrile over time. Double gloving provides a visual breach indicator and increases breakthrough time [3]. |
| Hand (High Risk) | Critical | Silver Shield® / 4H® (Laminate) | Required for spills or prolonged immersion. Fluorinated amines may permeate nitrile <15 mins. Laminate offers >480 min protection.[1] |
| Eyes | High | Chemical Splash Goggles | Safety glasses are insufficient. Amine vapors are lachrymators; liquid splashes cause permanent corneal opacity [4]. |
| Respiratory | Medium | Fume Hood (Primary) Respirator (Secondary): ABEK1 Filter | Volatile amines attack mucous membranes. Use a respirator only if engineering controls (hood) fail. |
| Body | Standard | Lab Coat (Poly/Cotton) + Chemical Apron | Cotton absorbs; a rubber/Tyvek apron prevents soak-through to the skin during liquid handling. |
Glove Selection & Permeation Logic
Trust but verify. Do not rely on generic "Nitrile is safe" assumptions for fluorinated amines.
The "Breakthrough" Protocol
-
Routine Handling (<10 mins): Double Nitrile gloves are acceptable.
-
Extended Handling (>10 mins) or Cleanup: Use Silver Shield (Laminate) liners under nitrile outer gloves.
-
Why: Fluorinated organics swell rubber matrices (nitrile/latex). Laminate films are multi-layered plastics resistant to swelling, preventing the chemical from reaching the skin [5].
-
Operational Workflow: Safe Handling Logic
The following diagram outlines the decision-making process for handling this compound, integrating engineering controls with PPE requirements.
Figure 1: Decision logic for PPE selection based on scale and engineering control verification.
Step-by-Step Operational Protocol
Phase 1: Preparation
-
Neutralize Static: Amines, especially salt forms, can be static. Use an ionizing fan or anti-static gun in the weigh station to prevent powder dispersal.
-
Acid Trap Setup: If using a vacuum pump, ensure a cold trap or acid trap is in-line. Amine vapors will degrade pump oil and seals immediately.
Phase 2: Active Handling
-
Weighing:
-
Solid: Weigh into a tared vial inside the fume hood. Do not walk the stock bottle to the balance.
-
Liquid: Use a positive-displacement pipette. Do not pour.
-
-
Reaction Setup:
-
Add the amine to the reaction vessel slowly.
-
Exotherm Warning: If reacting with acid chlorides or anhydrides, expect a rapid temperature spike. Cool the vessel to 0°C before addition.
-
Phase 3: Decontamination & Disposal
-
Wipe Down: Clean all surfaces with a 5% Citric Acid or Dilute HCl solution.
-
Chemistry: This converts the volatile free base amine into a non-volatile, water-soluble salt (Ammonium salt), making it safer to clean up.
-
-
Waste Stream: Dispose of as "Basic Organic Waste."
-
CRITICAL: Do not mix with oxidizing acids (Nitric/Perchloric) to prevent violent reaction.
-
Emergency Response
Exposure Scenarios[2][4][5][6]
-
Skin Contact: Immediately flush with water for 15 minutes.[4] Do not use vinegar (exothermic neutralization risk on skin). Use soap and water.[5][6]
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological evaluation —amine burns can show delayed corneal detachment.
Spill Management (< 10 mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).
-
Absorb: Use a "Universal" or "Basic" spill kit.
-
Pro-Tip: If the spill is liquid, cover with sand/vermiculite first, then apply a dilute weak acid (citric) to lower vapor pressure before scooping.
-
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: Pyrrolidine. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Amines, Liquid, Corrosive. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Ansell Healthcare. Permeation & Degradation Database (Silver Shield / 4H). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
